An In-Depth Technical Guide to the Chemical Properties of Z-His-Phe-Phe-OEt
An In-Depth Technical Guide to the Chemical Properties of Z-His-Phe-Phe-OEt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-His-Phe-Phe-OEt, a protected tripeptide ethyl ester, serves as a valuable building block in synthetic peptide chemistry and as a substrate in biochemical assays. Its structure, comprising the amino acids histidine, phenylalanine, and another phenylalanine residue, with a benzyloxycarbonyl (Z) protecting group at the N-terminus of histidine and an ethyl ester at the C-terminus of the final phenylalanine, makes it a compound of interest in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and biological relevance of Z-His-Phe-Phe-OEt.
Chemical and Physical Properties
The fundamental chemical and physical properties of Z-His-Phe-Phe-OEt are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₇N₅O₆ | [1] |
| Molecular Weight | 611.7 g/mol | [1] |
| CAS Number | 13053-61-7 | [1] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥95% | [] |
| Storage Conditions | -0°C to -15°C | [] |
| Synonyms | N-α-Carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester, CBZ-His-Phe-Phe-ethyl ester | [] |
Note: Specific values for melting point and solubility are not consistently reported in publicly available literature and may vary depending on the purity and crystalline form of the compound.
Synthesis and Purification
The synthesis of Z-His-Phe-Phe-OEt is typically achieved through solution-phase peptide synthesis. This classical approach involves the stepwise coupling of appropriately protected amino acid residues.
Experimental Protocol: Solution-Phase Synthesis
A plausible synthetic route for Z-His-Phe-Phe-OEt involves the following conceptual steps:
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Esterification of Phenylalanine: The C-terminus of L-phenylalanine is first protected as an ethyl ester (H-Phe-OEt) using ethanol in the presence of an acid catalyst.
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Dipeptide Coupling: The resulting H-Phe-OEt is then coupled with N-terminally protected Z-L-phenylalanine (Z-Phe-OH) using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide Z-Phe-Phe-OEt.
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Deprotection: The Z-group of the dipeptide is removed via catalytic hydrogenation to yield H-Phe-Phe-OEt.
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Final Coupling: The deprotected dipeptide is then coupled with Z-L-histidine (Z-His-OH) using a coupling agent to yield the final product, Z-His-Phe-Phe-OEt.
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Purification: The crude product is purified by recrystallization or preparative high-performance liquid chromatography (HPLC).
Caption: Solution-Phase Synthesis Workflow for Z-His-Phe-Phe-OEt.
Experimental Protocol: Purification by Preparative HPLC
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Column: A C18 stationary phase is commonly used for peptide purification.
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Mobile Phase: A gradient elution system is typically employed, consisting of:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the peptide. The exact gradient will need to be optimized based on the hydrophobicity of the peptide.
-
Detection: The elution of the peptide is monitored by UV absorbance, typically at 214 nm and 280 nm.
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Fraction Collection: Fractions containing the purified peptide are collected, and the solvent is removed by lyophilization.
Characterization
The identity and purity of synthesized Z-His-Phe-Phe-OEt are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are crucial for structural elucidation. Although a specific spectrum for Z-His-Phe-Phe-OEt is not publicly available, the expected chemical shifts can be predicted based on the constituent amino acids and protecting groups.
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¹H NMR: Protons on the aromatic rings of the Z-group and the phenylalanine and histidine side chains would appear in the aromatic region (approx. 7-8.5 ppm). Aliphatic protons on the amino acid backbones and the ethyl ester would be found in the upfield region.
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¹³C NMR: Carbonyl carbons of the peptide bonds and the ester would resonate in the downfield region (approx. 170-175 ppm). Aromatic carbons would appear around 120-140 ppm, while aliphatic carbons would be in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For Z-His-Phe-Phe-OEt, the expected [M+H]⁺ ion would be observed at approximately m/z 612.7. Fragmentation patterns in MS/MS analysis can provide sequence information.
Caption: Characterization Workflow for Z-His-Phe-Phe-OEt.
Biological Relevance and Applications
Z-His-Phe-Phe-OEt is primarily utilized in two key areas of research: as a synthetic intermediate and as a substrate for proteases.
Substrate for Aspergillus oryzae Acid Proteinase
A notable application of Z-His-Phe-Phe-OEt is its use as a synthetic substrate to assay the activity of acid proteases, particularly the acid proteinase from Aspergillus oryzae.[3] This enzyme specifically hydrolyzes the Phe-Phe bond within the peptide.[3]
| Kinetic Parameter | Value | Conditions | Reference |
| kcat | 1.65 s⁻¹ | pH 3.5, 30°C | [3] |
| Km | 0.640 mM | pH 3.5, 30°C | [3] |
Experimental Protocol: Aspergillus oryzae Acid Proteinase Assay
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Substrate Preparation: Prepare a stock solution of Z-His-Phe-Phe-OEt in a suitable organic solvent (e.g., DMSO) and dilute to the desired final concentration in the assay buffer.
-
Enzyme Preparation: Purify the acid proteinase from Aspergillus oryzae and prepare a stock solution of known concentration.
-
Assay Buffer: A buffer with a pH of 3.5 is optimal for this enzyme's activity on this substrate.[3]
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Reaction Initiation: Initiate the reaction by adding the enzyme to the substrate solution at 30°C.
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Detection of Cleavage: The hydrolysis of the Phe-Phe bond can be monitored by various methods, such as HPLC, by observing the decrease in the substrate peak and the appearance of product peaks over time.
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Data Analysis: The initial reaction rates are determined at different substrate concentrations to calculate the kinetic parameters, K_m and k_cat.
Caption: Enzymatic cleavage of Z-His-Phe-Phe-OEt.
Potential Role in Drug Development
Due to its composition, Z-His-Phe-Phe-OEt and similar peptide structures are of interest in drug development for their potential to interact with biological targets. While specific information on Z-His-Phe-Phe-OEt's direct inhibitory effects on metalloproteinases or its involvement in signaling pathways like the Hedgehog pathway is limited in publicly available literature, its constituent amino acids are relevant in these contexts. Phenylalanine residues are often found in the active sites of enzymes and can be involved in substrate recognition and binding. Histidine residues are known to coordinate with metal ions, a key feature in the active sites of metalloproteinases.[4][5] Therefore, derivatives of Z-His-Phe-Phe-OEt could be explored as potential inhibitors of such enzymes.
Conclusion
Z-His-Phe-Phe-OEt is a well-defined protected tripeptide with established applications as a synthetic tool and a biochemical substrate. While detailed experimental data for some of its physical properties and characterization are not widely published, its synthesis and purification follow standard peptide chemistry protocols. Its specific use as a substrate for Aspergillus oryzae acid proteinase provides a clear example of its utility in enzyme kinetics. Further research into the biological activities of this peptide and its derivatives may reveal novel applications in drug discovery and development, particularly in the context of protease inhibition and modulation of signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 3. Aspergillus oryzae acid proteinase. Purification and properties, and formation of pi-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
